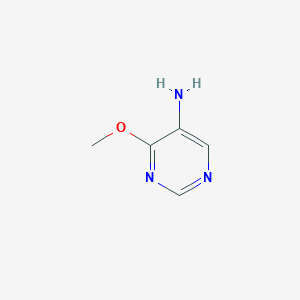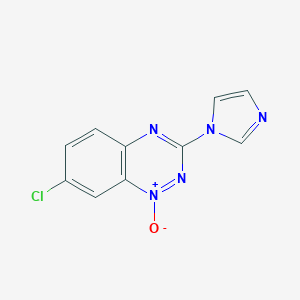
9-Benzoylcarbazol
Übersicht
Beschreibung
9-Benzoylcarbazole: is an organic compound that belongs to the class of carbazole derivatives. It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the carbazole ring. This compound has garnered significant interest due to its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Benzoylcarbazole is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with enhanced photophysical properties.
Biology: In biological research, 9-Benzoylcarbazole derivatives are explored for their potential as fluorescent probes and imaging agents. Their ability to emit light upon excitation makes them valuable tools in bioimaging and diagnostics.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Their photophysical properties can be harnessed for photodynamic therapy, a treatment modality for certain types of cancer.
Industry: 9-Benzoylcarbazole is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to exhibit thermally activated delayed fluorescence (TADF) makes it a promising material for high-efficiency OLEDs.
Wirkmechanismus
- Role : BCz serves as a platform for exploring phenomena such as Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF) . These processes are crucial for optoelectronic applications.
- In polar solvents, BCz exhibits solvent-dependent TADF , which results from the stabilization of the charge transfer S1 state .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
9-Benzoylcarbazole exhibits dual emission, resulting from a photochemical process (photo-Fries rearrangement), producing carbazole among other products . This compound also exhibits solvent-dependent TADF, which is explained by the stabilization of the charge transfer S1 state in polar solvents .
Molecular Mechanism
The molecular mechanism of 9-Benzoylcarbazole involves photochemical processes. The reported dual fluorescence in solution and in films results from a photochemical process (photo-Fries rearrangement), producing carbazole among other products . In addition, 9-Benzoylcarbazole exhibits solvent-dependent TADF, which is explained by the stabilization of the charge transfer S1 state in polar solvents .
Temporal Effects in Laboratory Settings
Its photophysical properties suggest that it may exhibit changes over time, particularly in response to changes in temperature and solvent conditions .
Metabolic Pathways
Its photophysical properties suggest that it may be involved in photochemical processes .
Transport and Distribution
Its solubility in toluene suggests that it may be able to pass through lipid bilayers .
Subcellular Localization
Its photophysical properties suggest that it may be localized in areas of the cell where photochemical processes occur .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzoylcarbazole typically involves the reaction of carbazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 9-Benzoylcarbazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Benzoylcarbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 9-Benzoylcarbazole can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbazole derivatives.
Substitution: Substitution reactions can occur at the benzoyl group or the carbazole ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
Vergleich Mit ähnlichen Verbindungen
- 9H-Carbazole-9-carbaldehyde
- Dichloro derivatives of 9-Benzoylcarbazole
Comparison: 9-Benzoylcarbazole is unique due to its ability to exhibit both room temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF). This dual emission property is not commonly observed in other carbazole derivatives. The presence of the benzoyl group plays a crucial role in stabilizing the excited states and enhancing the photophysical properties.
Eigenschaften
IUPAC Name |
carbazol-9-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCKMWPLVBYQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075158 | |
| Record name | 9-Benzoylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19264-68-7 | |
| Record name | 9H-Carbazol-9-ylphenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbazole, 9-benzoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019264687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19264-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzoylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the recent advancements in utilizing 9-benzoylcarbazole derivatives in organic synthesis?
A1: Recent studies have demonstrated the effectiveness of 9-benzoylcarbazole derivatives, particularly those containing a carbazolyl leaving group, in rhodium(III)-catalyzed [3+2] annulation reactions. [] This reaction efficiently forms indenones through the activation of ortho C–H and C–N bonds in the 9-benzoylcarbazole structure upon reaction with internal alkynes. [] This method offers a novel and efficient pathway for the synthesis of indenone derivatives, which are valuable building blocks for various organic compounds.
Q2: How do the photophysical properties of 9-benzoylcarbazole derivatives vary with structural modifications?
A2: Research indicates that the introduction of chlorine atoms into the 9-benzoylcarbazole structure can significantly influence its photophysical properties. [] Specifically, dichloro derivatives of 9H-carbazol-3-yl(phenyl)methanone have shown intriguing competition between ultralong organic phosphorescence (UOP) and thermally activated delayed fluorescence (TADF). [] The position of the chlorine atoms within the molecule impacts the energy gaps between singlet and triplet states, thereby affecting the balance between these two emission pathways. [] This highlights the potential for tailoring the luminescent properties of 9-benzoylcarbazole derivatives through targeted structural modifications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















